IL-1β Inhibitory Potency vs. MCC950
Nlrp3-IN-14 demonstrates an IC50 of 0.131 μM for inhibiting IL-1β release . This potency is notably lower than the benchmark sulfonylurea inhibitor MCC950 (CRID3), which exhibits an IC50 of approximately 7.5-8.1 nM in primary human and mouse macrophages [1]. While Nlrp3-IN-14 is less potent in this functional assay, this may be advantageous in scenarios requiring partial pathway inhibition or when evaluating non-sulfonylurea chemotypes with potentially distinct off-target liabilities [2].
MCC950: 0.0075 μM
| Evidence Dimension | Inhibition of IL-1β release (IC50) |
|---|---|
| Target Compound Data | 0.131 μM |
| Comparator Or Baseline | MCC950: 0.0075 μM (7.5 nM) in BMDMs; 0.0081 μM (8.1 nM) in HMDMs |
| Quantified Difference | Nlrp3-IN-14 is approximately 16- to 17-fold less potent than MCC950 in cellular IL-1β inhibition assays. |
| Conditions | Cell-based IL-1β release assay (specific cell line/conditions for Nlrp3-IN-14 not publicly specified by vendor) |
Why This Matters
This potency differential is critical for experimental design; researchers seeking high-potency validation should prioritize MCC950, while those investigating novel, potentially safer chemotypes or requiring a less potent tool for dose-response studies may select Nlrp3-IN-14.
- [1] Coll, R. C., Robertson, A. A., Chae, J. J., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248-255. View Source
- [2] Mangan, M. S. J., Olhava, E. J., Roush, W. R., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery, 17(8), 588-606. View Source
